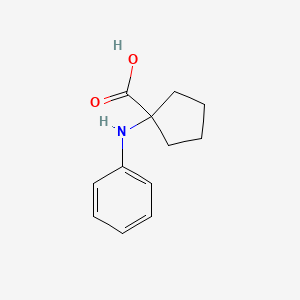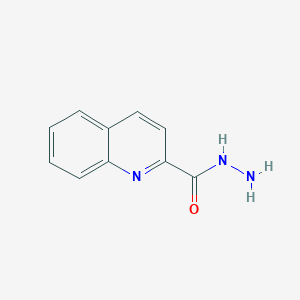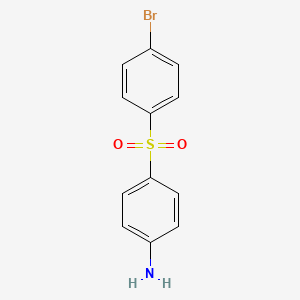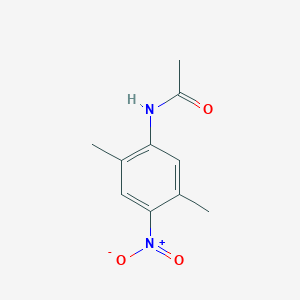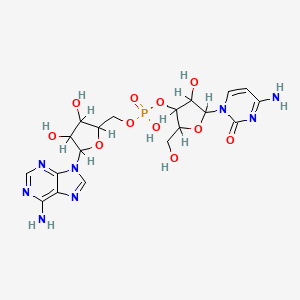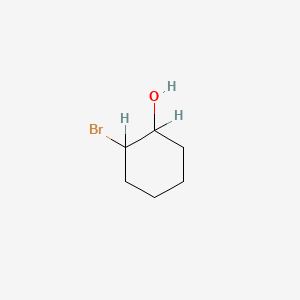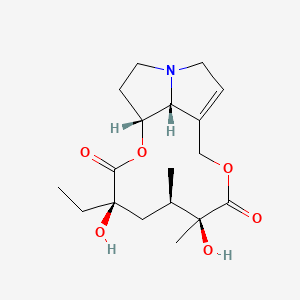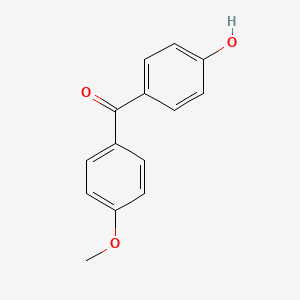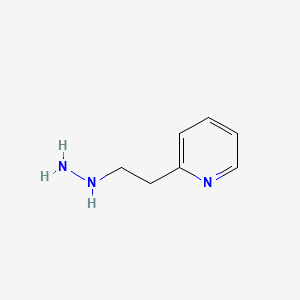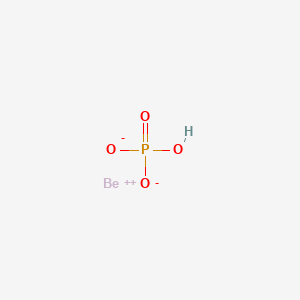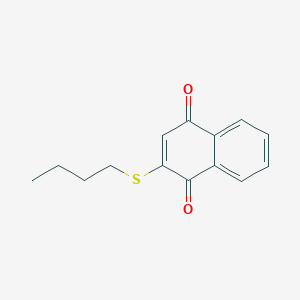
1,4-Naphthoquinone, 2-(butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthoquinone, also known as para-naphthoquinone, is a natural organic compound derived from naphthalene . It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents . It is a quinone derived from naphthalene and forms the central chemical structure of many natural compounds, most notably the K vitamins .
Synthesis Analysis
The synthesis of 1,4-naphthoquinones involves the oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . This leads to 1,4-naphthoquinone, a compound in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Molecular Structure Analysis
The molecular structure of 1,4-naphthoquinone consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation . The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
1,4-Naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . Natural hydroxyderivatives of 1,4-naphthoquinone lawsone and juglone with hydroxyl groups in the α- and β-positions of the naphthalene core form salts and complexes with cations of various metals and are used as dyes .Physical And Chemical Properties Analysis
1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Mecanismo De Acción
1,4-Naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, and other properties . Their role in protecting against neurodegenerative diseases has been established . Their anti-inflammatory, antimicrobial, and antitumor activities have been studied in more detail; new, previously unknown intracellular molecular targets and mechanisms of action have been discovered .
Safety and Hazards
Direcciones Futuras
1,4-Naphthoquinones have been isolated from natural sources and synthesized with diverse structural features . They have been used as medicinal drugs and biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases . Future research may focus on improving the understanding of plant 1,4-NQ metabolism .
Propiedades
Número CAS |
59094-49-4 |
|---|---|
Nombre del producto |
1,4-Naphthoquinone, 2-(butylthio)- |
Fórmula molecular |
C14H14O2S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
2-butylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |
Clave InChI |
LCKZKKVDONIRPE-UHFFFAOYSA-N |
SMILES |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
SMILES canónico |
CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Otros números CAS |
59094-49-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



